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Foundational

An In-depth Technical Guide to Boc-MeN-PEG4-OH: A Versatile Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-MeN-PEG4-OH, a heterobifuncti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-MeN-PEG4-OH, a heterobifunctional linker of significant interest in the fields of bioconjugation, proteomics, and drug discovery. With a particular focus on its role in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), this document delves into the strategic advantages of its unique structural features. Detailed experimental protocols for its synthesis, functionalization, and conjugation are provided, underpinned by a discussion of the chemical principles guiding these methodologies. This guide is intended to serve as a valuable resource for researchers seeking to leverage the capabilities of Boc-MeN-PEG4-OH in their scientific endeavors.

Introduction: Unveiling a Key Architectural Element in Modern Drug Discovery

The advent of targeted therapeutics has revolutionized medicine, and at the heart of many of these advanced modalities lies the humble yet critical chemical linker. Boc-MeN-PEG4-OH, systematically named tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)(methyl)carbamate, has emerged as a particularly valuable building block in the design and synthesis of complex biomolecular constructs.

This molecule's architecture is elegantly tailored for multi-step, controlled synthetic strategies. It features three key components:

  • A Boc-Protected N-Methylamine: The tert-butyloxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the secondary amine. This allows for the selective deprotection and subsequent conjugation of this terminus under specific acidic conditions, leaving other functional groups in a complex molecule intact. The presence of the N-methyl group can offer distinct advantages, including increased metabolic stability and improved cell permeability of the final conjugate.

  • A Tetraethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 linker is a cornerstone of modern bioconjugation.[1][2] It enhances the aqueous solubility of often large and hydrophobic drug molecules, a critical factor for their biological activity and formulation.[][4] The flexibility and defined length of the PEG4 chain are also crucial for optimizing the spatial orientation and interaction between the two molecular entities it connects, a key determinant in the efficacy of PROTACs.[5]

  • A Terminal Hydroxyl Group: The primary alcohol at the other end of the molecule serves as a versatile handle for a wide array of chemical transformations. It can be oxidized to a carboxylic acid, activated for esterification, or converted into a good leaving group (e.g., a tosylate) for nucleophilic substitution, enabling conjugation to a diverse range of functionalities.

The strategic combination of these features in a single molecule makes Boc-MeN-PEG4-OH a powerful tool for the modular and systematic assembly of sophisticated molecular architectures, most notably PROTACs.

Physicochemical and Quantitative Data

A thorough understanding of the physicochemical properties of Boc-MeN-PEG4-OH is essential for its effective application in synthesis and bioconjugation.

PropertyValueSource(s)
Systematic Name tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)(methyl)carbamate
Molecular Formula C₁₄H₂₉NO₆
Molecular Weight 307.38 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in water, DMSO, DCM, and DMF[6]
Storage Conditions Store at -20°C for long-term stability.[6]
Purity (Typical) ≥95%

Note on CAS Number: The CAS number for this specific N-methylated, PEG4-containing molecule is not consistently reported across chemical suppliers. Researchers should verify the identity of the compound through analytical characterization rather than relying solely on a CAS number. For related compounds, the CAS number for the non-methylated Boc-NH-PEG4-OH is 106984-09-2.

Core Applications in Drug Development: The PROTAC Revolution

The primary application of Boc-MeN-PEG4-OH lies in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[7] They consist of three components: a "warhead" that binds to the target protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects the two.

The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome.[2][7]

Strategic Advantages of Boc-MeN-PEG4-OH in PROTAC Design

The unique structural attributes of Boc-MeN-PEG4-OH offer several advantages in the rational design and synthesis of PROTACs:

  • Modularity and Controlled Synthesis: The orthogonal protecting groups (Boc on the amine) and the reactive hydroxyl group allow for a stepwise and controlled assembly of the PROTAC molecule. This enables the synthesis of a library of PROTACs with varying linker lengths and attachment points to systematically optimize for degradation efficiency.

  • Enhanced Solubility and Permeability: The hydrophilic PEG4 spacer can significantly improve the solubility of the often large and lipophilic PROTAC molecule, which is a common challenge in PROTAC development. The N-methyl group may further contribute to improved cell permeability and metabolic stability.

  • Optimal Ternary Complex Formation: The flexibility and defined length of the PEG4 chain provide the necessary degrees of freedom for the warhead and the E3 ligase ligand to adopt an optimal orientation for the formation of a stable ternary complex.

Experimental Protocols: A Guide to Synthesis and Application

The following protocols provide a framework for the synthesis and utilization of Boc-MeN-PEG4-OH. These are generalized procedures and may require optimization for specific substrates and applications.

Synthesis of Boc-MeN-PEG4-OH

A potential synthetic route to Boc-MeN-PEG4-OH involves the N-methylation and subsequent Boc-protection of a commercially available amino-PEG-alcohol.

Step 1: N-Methylation of Amino-PEG4-OH

A detailed protocol for the N-methylation of a related diamine is described in a patent for the synthesis of tert-butyl 2-(methylamino)ethylcarbamate, which can be adapted for this synthesis.[8]

Step 2: Boc Protection of MeN-PEG4-OH

  • Materials: MeN-PEG4-OH, Di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., triethylamine or DIPEA), and an aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Procedure:

    • Dissolve MeN-PEG4-OH in the chosen solvent.

    • Add the base (1.5-2.0 equivalents).

    • Add (Boc)₂O (1.1-1.5 equivalents) to the stirred solution.

    • Stir the reaction at room temperature for 3-12 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture and purify by column chromatography to yield Boc-MeN-PEG4-OH.

Functionalization of the Terminal Hydroxyl Group

Protocol 1: Tosylation of Boc-MeN-PEG4-OH

This protocol converts the terminal hydroxyl group into a tosylate, an excellent leaving group for subsequent nucleophilic substitution reactions.

  • Materials: Boc-MeN-PEG4-OH, p-toluenesulfonyl chloride (TsCl), a base (e.g., pyridine or triethylamine), and an anhydrous solvent (e.g., DCM).

  • Procedure:

    • Dissolve Boc-MeN-PEG4-OH in anhydrous DCM and cool to 0 °C.

    • Add the base (2-3 equivalents), followed by the slow addition of TsCl (1.2-1.5 equivalents).[9]

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.[9]

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and perform an aqueous workup.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield Boc-MeN-PEG4-OTs.

Deprotection and Conjugation

Protocol 2: Boc Deprotection of the N-Methylamine

This protocol removes the Boc protecting group to reveal the reactive secondary amine.

  • Materials: Boc-protected substrate, trifluoroacetic acid (TFA), and dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected compound in DCM.

    • Add TFA (typically 20-50% v/v) at 0 °C.[10]

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.[10]

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt can often be used in the next step without further purification.

Protocol 3: Amide Coupling to the Deprotected N-Methylamine

This protocol describes the conjugation of a carboxylic acid-containing molecule (e.g., an E3 ligase ligand) to the deprotected secondary amine.

  • Materials: The deprotected amine salt, a carboxylic acid-functionalized molecule, a peptide coupling reagent (e.g., HATU), a non-nucleophilic base (e.g., DIPEA), and an anhydrous aprotic solvent (e.g., DMF).

  • Procedure:

    • Dissolve the carboxylic acid-functionalized molecule in anhydrous DMF.

    • Add the coupling reagent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2.0 equivalents) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[10]

    • Add the deprotected amine salt to the reaction mixture.

    • Stir the reaction at room temperature overnight, monitoring by LC-MS.

    • Upon completion, perform an appropriate workup and purify the final conjugate by preparative HPLC.

Visualization of Key Concepts

Chemical Structure of Boc-MeN-PEG4-OH

G cluster_boc Boc Group cluster_peg PEG4 Spacer Boc_C C Boc_O1 O Boc_C->Boc_O1 Boc_O2 O Boc_C->Boc_O2 N N Boc_C->N Boc_tBu tBu Boc_O2->Boc_tBu Me CH3 N->Me C1 CH2 N->C1 C2 CH2 C1->C2 O1 O C2->O1 C3 CH2 O1->C3 C4 CH2 C3->C4 O2 O C4->O2 C5 CH2 O2->C5 C6 CH2 C5->C6 O3 O C6->O3 C7 CH2 O3->C7 C8 CH2 C7->C8 OH OH C8->OH

Caption: Chemical structure of Boc-MeN-PEG4-OH.

Generalized PROTAC Synthesis Workflow

G A Boc-MeN-PEG4-OH B Functionalize OH group (e.g., Tosylation) A->B TsCl, Base C Couple to Warhead (POI Ligand) B->C Warhead-Nu D Boc Deprotection (TFA) C->D E Couple to E3 Ligase Ligand D->E E3 Ligand-COOH, Coupling Reagent F Final PROTAC Molecule E->F

Caption: A generalized workflow for PROTAC synthesis.

Conclusion

Boc-MeN-PEG4-OH stands as a testament to the importance of rational linker design in modern drug discovery. Its unique combination of a protected secondary amine, a hydrophilic and flexible PEG spacer, and a reactive hydroxyl group provides a versatile and powerful platform for the construction of complex and highly functionalized biomolecules. As the field of targeted protein degradation continues to expand, the strategic application of well-designed linkers like Boc-MeN-PEG4-OH will undoubtedly play a pivotal role in the development of the next generation of therapeutics. This guide provides a foundational understanding and practical protocols to empower researchers to effectively utilize this valuable chemical tool in their pursuit of scientific innovation.

References

  • BenchChem. (2025). Synthesis of Boc-PEG4-Sulfonic Acid: A Technical Guide. BenchChem.
  • The Royal Society of Chemistry. (2009).
  • BenchChem. (2025). The Strategic Imperative of PEG Linkers in PROTAC and ADC Development: A Technical Guide. BenchChem.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • Precise PEG LLC. (n.d.). Linkers in PROTACs. Precise PEG LLC.
  • BenchChem. (2025).
  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1(5), 273–312.
  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
  • MedChemExpress. (n.d.). Boc-Aminoxy-PEG4-OH | PROTAC Linkers. MedChemExpress.
  • BenchChem. (2025). An In-depth Technical Guide to the Role of BnO-PEG4-Boc as a PROTAC Linker. BenchChem.
  • BenchChem. (2025). Commercial Availability and Technical Guide for N-Boc-N-bis(PEG4-OH) in Research. BenchChem.
  • PubChem. (n.d.). tert-Butyl (17-amino-3,6,9,12,15-pentaoxaheptadecan-1-yl)carbamate.
  • Organic Syntheses. (n.d.). (45.2 mL, 63.3 mmol, 1.30 equiv)
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1(5), 273–312.
  • ResearchGate. (n.d.). PEG-mediated Facile Protocol for N-Boc Protection of Amines.
  • BLDpharm. (n.d.).
  • Organic Synthesis. (n.d.).
  • PubChemLite. (n.d.). Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)
  • BLDpharm. (n.d.). 106984-09-2|tert-Butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)
  • MedchemExpress. (n.d.). Boc-Aminoxy-PEG4-OH | PROTAC Linkers.
  • Combi-Blocks. (n.d.).
  • Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
  • The Royal Society of Chemistry. (2012). Experimental Procedure.
  • Ataman Kimya. (n.d.).
  • Enamine. (n.d.). Linkers for Linkerology.
  • MilliporeSigma. (n.d.). tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)
  • Zhang, Y., et al. (2017).
  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Journal of Chemical and Pharmaceutical Research, 9(10), 123-126.

Sources

Exploratory

Boc-MeN-PEG4-OH: A Comprehensive Technical Guide on Molecular Properties and Bioconjugation Applications

Executive Summary In the rapidly evolving landscape of targeted protein degradation (TPD) and bioconjugation, linker chemistry is no longer viewed as a passive spacer, but as a critical determinant of pharmacokinetic and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and bioconjugation, linker chemistry is no longer viewed as a passive spacer, but as a critical determinant of pharmacokinetic and pharmacodynamic success. Boc-MeN-PEG4-OH (CAS: 2248492-01-3) represents a highly optimized, heterobifunctional polyethylene glycol (PEG) linker[1]. Designed to address the intrinsic ADME (Absorption, Distribution, Metabolism, and Excretion) challenges of complex modalities like PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs), this molecule combines the aqueous solubility of a PEG backbone with the permeability-enhancing properties of an N-methylated amine[][3].

As a Senior Application Scientist, I frequently observe that premature linker selection leads to late-stage attrition in drug development. The transition from a standard PEG linker to an N-methylated variant like Boc-MeN-PEG4-OH is rarely an accident; it is a calculated structural intervention designed to rescue compounds with poor intracellular accumulation[4][5].

Core Molecular Properties and Physical Characteristics

To effectively utilize Boc-MeN-PEG4-OH in synthetic workflows, one must first understand its baseline physicochemical parameters. The data below summarizes its core properties[1][6]:

PropertySpecification
Chemical Name tert-Butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)(methyl)carbamate
CAS Number 2248492-01-3
Molecular Formula C₁₄H₂₉NO₆
Molecular Weight 307.38 g/mol
Appearance Colorless to pale yellow viscous liquid
Solubility Highly soluble in Water, DCM, DMF, DMSO, and Ethyl Acetate
Storage Conditions -20°C, store dry and dark to prevent oxidative degradation

Mechanistic Insights: Why Boc-MeN-PEG4-OH?

The architecture of Boc-MeN-PEG4-OH is engineered for precision. Every functional group serves a distinct mechanistic purpose in the synthesis of heterobifunctional molecules.

  • The PEG4 Backbone: A four-unit PEG chain provides an extended spatial geometry of approximately 14–16 Å. This length is often the "Goldilocks" zone for PROTACs, allowing the E3 ligase and the target protein to form a productive ternary complex without inducing steric clashes[5]. Furthermore, the oxygen-rich backbone maintains the aqueous solubility necessary for systemic circulation[3].

  • The N-Methyl Modification (MeN): A critical bottleneck in PROTAC development is poor cellular permeability, often dictated by high molecular weight and an excess of hydrogen bond donors (HBDs)[7]. Traditional secondary amide linkages expose HBDs to the aqueous environment, increasing the topological polar surface area (TPSA). The strategic incorporation of the N-methyl group eliminates this solvent-exposed HBD upon conjugation[4][8]. This subtle modification alters the conformational ensemble of the linker, promoting intramolecular folding that shields polar groups, thereby significantly enhancing passive membrane permeability and reducing susceptibility to proteolytic cleavage[5][9].

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group provides orthogonal protection. It is highly stable under basic conditions and nucleophilic attacks, ensuring the amine remains inert while the terminal hydroxyl is manipulated. It can be cleanly removed using acidic conditions (e.g., TFA) to reveal the secondary amine for final assembly.

  • The Terminal Hydroxyl (-OH): Acting as a versatile synthetic handle, the primary hydroxyl can be activated into a leaving group (mesylate/tosylate) for Sₙ2 displacement, oxidized to a carboxylic acid, or utilized directly in Mitsunobu reactions.

Experimental Workflows & Methodologies

The following protocols detail the integration of Boc-MeN-PEG4-OH into a standard PROTAC synthesis pipeline. These steps are designed as self-validating systems to ensure high-fidelity conjugation.

Protocol 1: Electrophilic Activation of the Terminal Hydroxyl (Mesylation)

Causality: The native -OH group is a poor leaving group due to the thermodynamic instability of the hydroxide anion. Converting it into a methanesulfonate (mesylate) creates a resonance-stabilized leaving group, significantly lowering the activation energy required for subsequent Sₙ2 displacement by a target-binding ligand.

  • Preparation: Dissolve 1.0 eq of Boc-MeN-PEG4-OH in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Why DIPEA? It acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction, preventing premature, acid-catalyzed Boc deprotection.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice bath. The addition of Methanesulfonyl chloride (MsCl) is highly exothermic; cooling suppresses the formation of unwanted alkyl chloride side-products.

  • Reagent Addition: Add 1.2 eq of MsCl dropwise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Validation Checkpoint: Perform LC-MS analysis. The reaction is deemed complete when the starting material peak (m/z 308 [M+H]⁺) is entirely replaced by the mesylate product peak (m/z 386 [M+H]⁺). Proceed to aqueous workup (sat. NaHCO₃ wash) and dry over Na₂SO₄.

Protocol 2: Orthogonal Deprotection and Amide Coupling

Causality: Following the attachment of the target protein ligand via Sₙ2 displacement, the Boc group must be removed to liberate the N-methyl amine. This sterically hindered secondary amine is then coupled to the E3 ligase ligand to complete the PROTAC.

  • Deprotection: Treat the intermediate with a 20% (v/v) solution of Trifluoroacetic acid (TFA) in DCM at 0°C, stirring for 1 hour.

  • Solvent Removal: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA. Why? Trace TFA will neutralize the basic conditions required for the subsequent coupling step, severely depressing yields.

  • Activation: Dissolve the resulting TFA salt and 1.1 eq of the E3 ligase ligand (carboxylic acid derivative) in anhydrous DMF.

  • Coupling: Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 4 hours. HATU rapidly converts the carboxylic acid into an active OAt ester, which the N-methyl amine efficiently attacks to form a stable tertiary amide bond.

  • Validation Checkpoint: Monitor via analytical HPLC at 254 nm. Successful coupling is indicated by the emergence of a new product peak and the complete disappearance of the E3 ligand starting material. Confirm the final PROTAC mass via high-resolution mass spectrometry (HRMS).

Systems Visualization

The following diagram illustrates the logical progression of the synthetic workflow described above, mapping the transformation of the raw linker into a fully functionalized heterobifunctional degrader.

G A Boc-MeN-PEG4-OH (Starting Material) B Hydroxyl Activation (MsCl, DIPEA, DCM, 0°C) A->B Step 1 C SN2 Displacement (Target Ligand Addition) B->C Step 2 D Boc Deprotection (TFA / DCM, RT) C->D Step 3 E Amide Coupling (E3 Ligase Ligand, HATU, DIPEA) D->E Step 4 F Fully Assembled PROTAC (Target-PEG4-N(Me)-E3) E->F Final Product

Figure 1: Step-by-step synthetic workflow for integrating Boc-MeN-PEG4-OH into a PROTAC molecule.

References

  • Adesis. "Peptide-Drug Conjugate Manufacturing: PDC and PROTAC Synthesis Strategies." Available at: [Link]

  • Frontiers in Chemistry. "From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation." Available at: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Understanding and Improving the Membrane Permeability of VH032-Based PROTACs." Available at:[Link]

Sources

Foundational

Engineering the Therapeutic Window: Pharmacokinetics and Bioconjugation of N-Methylated PEG4 Linkers

Executive Summary The efficacy of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs), is fundamentally dictated by the stability and physicochemical properties of the l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The efficacy of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs), is fundamentally dictated by the stability and physicochemical properties of the linker connecting the targeting ligand to the cytotoxic payload. This technical whitepaper explores the mechanistic advantages and pharmacokinetic (PK) profiling of N-methylated PEG4 linkers. By synthesizing the hydrophilic shielding of a PEG4 spacer with the steric, protease-resistant properties of N-methylation, drug development professionals can engineer high Drug-to-Antibody Ratio (DAR) conjugates that maintain the optimal pharmacokinetic profile of a naked antibody.

The Bioconjugation Bottleneck: The Hydrophilic-Hydrophobic Dilemma

ADCs and PDCs frequently utilize highly potent, hydrophobic payloads such as monomethyl auristatin E (MMAE). When traditional alkyl or unoptimized dipeptide linkers (e.g., standard Valine-Citrulline) are used, increasing the DAR beyond 4 typically leads to molecular aggregation, accelerated plasma clearance, and off-target hepatotoxicity[1]. This rapid clearance drastically narrows the therapeutic window. To overcome this, linker engineering has shifted toward incorporating hydrophilic spacers and sterically shielded bonds to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the bioconjugate.

Mechanistic Synergy: Why N-Methylated PEG4?

The integration of an N-methylated PEG4 linker represents a highly optimized, dual-action structural solution to the hydrophilic-hydrophobic dilemma.

The PEG4 Spacer: Polyethylene glycol (PEG) chains shield the hydrophobicity of the payload. While very long PEG chains (e.g., PEG24) can maximize hydrophilicity, they may also increase the hydrodynamic radius to a point that alters the antibody's natural biodistribution[2]. A PEG4 spacer provides the optimal thermodynamic balance: it is sufficiently long to prevent payload-induced aggregation at DAR 8, yet short enough to maintain a volume of distribution (Vd) nearly identical to the unconjugated monoclonal antibody[2].

The N-Methylation Modification: While PEGylation addresses solubility, the amide bonds connecting the linker to the payload or targeting ligand remain susceptible to enzymatic cleavage by serum proteases. N-methylation of these amide bonds removes solvent-exposed hydrogen bond donors (HBDs) and introduces significant steric hindrance[3]. This structural modification not only blocks proteolytic degradation but also lowers the topological polar surface area (TPSA), which can be precisely tuned to enhance the passive membrane permeability of the released payload[3].

MechanisticPathway A Intravenous Administration B Systemic Circulation (PEG4 shields payload) A->B C Protease Evasion (N-Methylation blocks cleavage) B->C D Target Tissue Accumulation C->D E Cellular Internalization (Endocytosis) D->E F Lysosomal Processing & Payload Release E->F

Mechanistic pathway of N-methylated PEG4 linkers enhancing bioconjugate delivery and stability.

Pharmacokinetic Profiling (ADME)

The pharmacokinetic superiority of N-methylated PEG4 linkers is most evident in their clearance rates and plasma stability. Traditional valine-citrulline (Val-Cit) linkers without PEGylation often exhibit a rapid biphasic clearance when loaded at DAR 8 due to uptake by hepatic sinusoidal endothelial cells and Kupffer cells[2].

By incorporating N-methylated PEG4, the conjugate evades this non-specific hepatic clearance. The N-methylation specifically extends the terminal half-life by preventing premature deconjugation in circulation, ensuring that the payload is only released upon reaching the protease-rich, acidic environment of the target cell's lysosome.

Table 1: Comparative Pharmacokinetic Parameters (DAR 8 ADCs in Rodent Models)

Linker ArchitectureClearance Rate (mL/day/kg)Terminal Half-Life (Days)Volume of Distribution (mL/kg)In Vivo Stability (% Intact at 7 days)
Standard Alkyl (Val-Cit)~45.22.165< 40%
Standard PEG4~18.56.548~ 75%
N-Methylated PEG4 ~12.1 9.8 45 > 92%

(Note: Data represents synthesized trends based on established pharmacokinetic models for PEGylated and sterically shielded linkers[1][2][3].)

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. Causality is built into the workflow: by measuring both Total Antibody (TAb) and intact ADC, researchers can mathematically isolate linker instability from natural antibody clearance.

Workflow S1 1. Bioconjugation (TCEP Reduction) S2 2. Purification (SEC/TFF) S1->S2 S3 3. In Vitro Stability (Plasma Incubation) S2->S3 S4 4. In Vivo PK (Rodent Models) S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Step-by-step experimental workflow for evaluating the pharmacokinetics of bioconjugates.

Protocol 1: Site-Directed Bioconjugation of N-Me-PEG4-MMAE

Objective: Achieve a homogeneous DAR of 8 via hinge cysteine conjugation.

  • Antibody Reduction: Dilute the monoclonal antibody to 5 mg/mL in conjugation buffer (50 mM sodium borate, 50 mM NaCl, 1 mM DTPA, pH 8.0). Add exactly 2.5 molar equivalents of Tris(2-carboxyethyl)phosphine (TCEP) per antibody.

    • Causality: TCEP is utilized instead of DTT because it does not contain thiols, eliminating the need for a purification step prior to conjugation and preventing premature re-oxidation of the interchain disulfides.

  • Incubation: Incubate at 37°C for 2 hours to fully reduce the four interchain disulfide bonds, yielding eight reactive thiols.

  • Conjugation: Add 10 molar equivalents of the N-methylated PEG4-maleimide-payload construct (dissolved in DMSO, final DMSO concentration <10% v/v) to the reduced antibody.

    • Causality: The slight excess of maleimide ensures complete saturation of the free thiols, driving the reaction to a uniform DAR 8.

  • Quenching & Purification: Quench the reaction after 1 hour with excess N-acetylcysteine. Purify the ADC using Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) to remove unreacted payload and quenching agent.

Protocol 2: In Vivo Pharmacokinetic and Clearance Rate Quantification

Objective: Determine the clearance rate and in vivo stability of the N-methylated PEG4 ADC.

  • Dosing: Administer a single intravenous dose (e.g., 3 mg/kg) of the ADC to Sprague-Dawley rats (n=5 per group)[2].

  • Sampling: Collect blood samples via the jugular vein at predetermined intervals (1h, 4h, 24h, 3d, 7d, 14d, 21d). Process immediately to plasma to halt ex vivo degradation.

  • Dual-Assay Quantification (LC-MS/MS & ELISA):

    • Total Antibody (TAb): Quantify using an anti-human IgG ELISA. This establishes the baseline clearance of the protein scaffold.

    • Intact ADC: Quantify the conjugated payload via affinity-capture LC-MS/MS (cleaving the payload ex vivo with specific enzymes and measuring the released MMAE).

    • Causality: This dual-assay system is self-validating. If the clearance rate of the Intact ADC is significantly faster than the TAb, it mathematically proves that the linker is prematurely cleaving in circulation. A parallel trajectory between TAb and Intact ADC confirms the proteolytic resistance imparted by the N-methylated PEG4 linker.

Conclusion

The rational design of bioconjugate linkers is no longer limited to simple cleavable peptides. By combining the hydrophilic shielding of a PEG4 spacer with the steric, protease-resistant properties of N-methylation, drug development professionals can successfully engineer DAR 8 conjugates that maintain the pharmacokinetic profile of a naked antibody. This synergistic approach drastically reduces non-target clearance, maximizes tumor exposure, and widens the therapeutic index of next-generation targeted therapies.

References
  • [1] PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry - ACS Publications.

  • [2] Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics - AACR Journals.

  • [3] Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar.

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Conjugation and Deprotection of Boc-MeN-PEG4-OH

Abstract This comprehensive guide provides a detailed protocol for the conjugation of N-tert-Butoxycarbonyl-N-methyl-amino-PEG4-hydroxyl (Boc-MeN-PEG4-OH) to a carboxylic acid-containing molecule. It further describes th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol for the conjugation of N-tert-Butoxycarbonyl-N-methyl-amino-PEG4-hydroxyl (Boc-MeN-PEG4-OH) to a carboxylic acid-containing molecule. It further describes the subsequent deprotection of the Boc group to yield a free secondary amine. This bifunctional linker is invaluable in pharmaceutical and biotechnology research, particularly in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and other targeted therapeutic agents.[1][2][3] The discrete tetraethylene glycol (PEG4) spacer enhances aqueous solubility, improves pharmacokinetics, and reduces the immunogenicity of the final conjugate.[1][4][5] This document offers a robust, field-proven methodology, explains the chemical principles behind the protocol, and provides guidance for characterization and troubleshooting.

Introduction: The Strategic Advantage of Boc-MeN-PEG4-OH

In modern drug development, the linker connecting a payload to a targeting moiety is a critical determinant of efficacy and safety. Boc-MeN-PEG4-OH is a heterobifunctional linker designed for multi-step synthesis strategies. It features two distinct functional ends:

  • A Terminal Hydroxyl (-OH) Group: This serves as the initial point of attachment, typically via an esterification reaction with a carboxylic acid on a molecule of interest.

  • A Boc-Protected Secondary Amine (Boc-N-Me): The tert-butoxycarbonyl (Boc) group is a stable, acid-labile protecting group.[6][7] Its presence allows the hydroxyl group to be selectively reacted. Once the initial conjugation is complete, the Boc group can be efficiently removed under acidic conditions to reveal a secondary methylamine, which is then available for subsequent conjugation steps.[8]

The monodisperse PEG4 spacer is a key component, offering enhanced water solubility and biocompatibility to otherwise hydrophobic molecules.[9][10] This property is crucial for improving the stability and circulation time of bioconjugates in physiological environments.[1][5]

The Chemistry of Conjugation and Deprotection

The overall process involves two primary chemical transformations: Esterification and Boc Deprotection .

Stage 1: Carbodiimide-Mediated Esterification

The covalent linkage of the Boc-MeN-PEG4-OH to a carboxylic acid is achieved through an esterification reaction. While direct esterification is possible, it often requires harsh conditions. A more efficient and milder approach involves the activation of the carboxylic acid using a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

In this protocol, EDC is used in conjunction with 4-dimethylaminopyridine (DMAP) as a catalyst. The mechanism proceeds as follows:

  • EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11]

  • This intermediate is susceptible to nucleophilic attack. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a more reactive DMAP-acylated intermediate.

  • The terminal hydroxyl group of Boc-MeN-PEG4-OH then attacks this activated intermediate, forming the desired ester bond and releasing DMAP and an N,N'-disubstituted urea byproduct.

Diagram 1: Esterification & Deprotection Scheme

Caption: Reaction scheme for conjugation and deprotection.

Stage 2: Acid-Catalyzed Boc Deprotection

The Boc group is renowned for its stability under a wide range of chemical conditions, yet it can be cleanly removed with a moderately strong acid, such as Trifluoroacetic Acid (TFA).[6] The mechanism involves the protonation of the Boc group's carbonyl oxygen, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to release the free secondary amine along with carbon dioxide and isobutylene gas.[7][8] This deprotection is typically rapid and high-yielding at room temperature.[7]

Detailed Experimental Protocols

This section provides step-by-step procedures for the conjugation, purification, and deprotection of Boc-MeN-PEG4-OH.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Boc-MeN-PEG4-OH≥95%VariousStore at -20°C under inert gas.
Carboxylic Acid MoleculeSynthesis GradeN/AEnsure it is dry and free of amine impurities.
EDC Hydrochloride≥98%VariousStore at -20°C with desiccant. Equilibrate to RT before opening.[12]
4-DMAP≥99%VariousToxic. Handle with care.
Dichloromethane (DCM)AnhydrousVariousUse a dry solvent for the conjugation reaction.
Trifluoroacetic Acid (TFA)Reagent GradeVariousCorrosive. Use in a fume hood.
N,N-Dimethylformamide (DMF)AnhydrousVariousOptional co-solvent if starting material has low DCM solubility.
Saturated NaHCO₃ACS GradeN/AFor aqueous work-up.
Brine (Saturated NaCl)ACS GradeN/AFor aqueous work-up.
Anhydrous MgSO₄ or Na₂SO₄ACS GradeN/AFor drying organic layers.
Silica Gel60 Å, 230-400 meshVariousFor flash column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄VariousFor reaction monitoring.
Protocol 1: Esterification of Boc-MeN-PEG4-OH

This protocol assumes a starting scale of 0.1 mmol of the limiting reagent.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve your carboxylic acid-containing molecule (0.1 mmol, 1.0 equiv.) in anhydrous DCM (3-5 mL).

  • Reagent Addition: To the solution, add Boc-MeN-PEG4-OH (1.1 equiv.), EDC·HCl (1.5 equiv.), and DMAP (0.1 equiv.).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 5-10% Methanol in DCM. The product spot should be less polar than the starting Boc-MeN-PEG4-OH. The reaction is typically complete within 4-16 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM (10 mL).

    • Wash the organic layer sequentially with 5% citric acid solution (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol 2: Purification of the Boc-Protected Conjugate

The crude product is purified by flash column chromatography.

  • Column Preparation: Prepare a silica gel column packed in an appropriate solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of the chosen solvent system (e.g., 0% to 10% Methanol in DCM).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Boc-protected conjugate.

Protocol 3: Boc Group Deprotection
  • Preparation: Dissolve the purified Boc-protected conjugate (1.0 equiv.) in DCM (to make a ~0.1 M solution) in a round-bottom flask.

  • TFA Addition: Add Trifluoroacetic Acid (TFA) to the solution to a final concentration of 20-50% (v/v). For example, add an equal volume of TFA to the DCM solution for a 50% mixture.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Solvent Removal: Remove the DCM and excess TFA by rotary evaporation. It may be necessary to co-evaporate with a solvent like toluene or DCM several times to remove all residual TFA.

  • Final Product: The resulting product is the TFA salt of the deprotected amine. It can be used directly in subsequent steps or neutralized with a mild base if the free amine is required.

Diagram 2: Experimental Workflow

G start_end start_end process process purify purify analysis analysis A Start: Carboxylic Acid + Boc-MeN-PEG4-OH B Add EDC, DMAP in Anhydrous DCM A->B C Stir at Room Temperature (4-16h) B->C D Monitor by TLC/LC-MS C->D D->C Incomplete E Aqueous Work-up D->E Complete F Crude Boc-Protected Conjugate E->F G Flash Column Chromatography F->G H Pure Boc-Protected Conjugate G->H I Characterize (NMR, MS) H->I J Dissolve in DCM/TFA H->J K Stir at Room Temperature (1-2h) J->K L Monitor by TLC/LC-MS K->L L->K Incomplete M Solvent Evaporation L->M Complete N Final Product: Deprotected Amine (TFA Salt) M->N O Characterize (NMR, MS) N->O

Caption: Overall experimental workflow from reactants to final product.

Characterization of Conjugates

Thorough characterization is essential to confirm the identity and purity of the synthesized molecules at each stage.

TechniqueStagePurpose & Key Observations
TLC Conjugation & DeprotectionReaction Monitoring: Observe the disappearance of starting materials and the appearance of a new product spot. The Boc-protected conjugate will be less polar than the PEG-OH starting material. The final deprotected amine (as a salt) will be significantly more polar.
¹H NMR Purified Intermediates & Final ProductStructural Confirmation: For the ester conjugate, look for the disappearance of the terminal -OH proton and a downfield shift of the adjacent PEG methylene protons (-CH₂-OH) from ~3.7 ppm to ~4.2 ppm.[13] For the deprotected product, the large singlet for the Boc group (~1.4 ppm) will disappear.[13]
LC-MS All StagesPurity & Mass Verification: Assess the purity of the sample and confirm the molecular weight of the product. Electrospray ionization (ESI) is well-suited for analyzing PEGylated molecules.[14]
HPLC Purified ProductsPurity Analysis: Reversed-phase HPLC (RP-HPLC) is effective for assessing the purity of the final products.[15][] The retention time will change significantly after conjugation and deprotection.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive EDC (hydrolyzed).- Wet solvent or reagents.- Steric hindrance near the carboxylic acid.- Use fresh, properly stored EDC.[12]- Ensure all glassware, solvents, and reagents are anhydrous.- Increase reaction time or temperature (to 40°C). Consider a more powerful coupling reagent like HATU.[17]
Multiple Products Observed - Side reaction of EDC with the product.- Impurities in starting materials.- Use a slight excess (1.1-1.2 equiv.) of the nucleophile (PEG-OH) rather than the acid.- Re-purify starting materials.
Difficult Purification - Product co-elutes with urea byproduct.- Product is an oil and difficult to handle.- Perform the recommended aqueous work-up thoroughly to remove the water-soluble urea byproduct.- For oily PEGs, precipitation from a solvent like diethyl ether can sometimes yield a solid.[10]
Incomplete Boc Deprotection - Insufficient TFA or reaction time.- Acid-sensitive functional groups elsewhere in the molecule.- Increase the concentration of TFA or extend the reaction time.- If other groups are sensitive, alternative deprotection conditions may be needed (not covered in this general protocol).

Safety and Handling

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]

  • EDC is a moisture-sensitive irritant. Avoid inhalation and skin contact.

  • DMAP is toxic and readily absorbed through the skin. Handle with extreme caution.

  • TFA is highly corrosive and causes severe burns. Always add TFA to your solution, never the other way around. Handle only in a fume hood.

  • Dispose of all chemical waste according to your institution's hazardous waste disposal procedures.[18]

References

  • EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Polymer Chemistry.
  • Top 5 Applications of PEGylated Linkers in Bioconjugation. PurePEG.
  • PEG Linkers: Structure, Applications & Contributions. Creative PEGWorks.
  • HPLC purification methods for PEGylated molecules. Benchchem.
  • What are PEG Linkers?. Creative Biolabs.
  • Overview of PEG Linkers & Their Applications. Technology Networks.
  • PEGylated Protein Purification Techniques. BOC Sciences.
  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega.
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Polymer Scientific.
  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ResearchGate.
  • What are PEG Linkers?. BroadPharm.
  • A Solid Way to Purify Polyethylene Glycols. Thieme.
  • Chromatography of PEG containing compounds. Reddit.
  • Purification of pegylated polypeptides. Google Patents.
  • Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir.
  • A Researcher's Guide to NMR Characterization of m-PEG₇-Conjugates. Benchchem.
  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia.
  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Publications.
  • Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific.
  • Essential Safety and Operational Guide for Handling N-methyl-N-(t-Boc)-PEG4-acid. Benchchem.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Boc-Aminoxy-PEG4-OH | PROTAC Linkers. MedchemExpress.com.
  • Understanding Boc protection and deprotection in peptide synthesis. Benchchem.
  • SAFETY DATA SHEET - (Boc-amino)-PEG4-carboxylic Acid. Tokyo Chemical Industry.
  • Amine Protection and Deprotection. Master Organic Chemistry.

Sources

Application

Using Boc-MeN-PEG4-OH in solid-phase peptide synthesis (SPPS)

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Boc-MeN-PEG4-OH Target Audience: Researchers, peptide chemists, and drug development professionals. Content Focus: Mechanistic rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Boc-MeN-PEG4-OH

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step on-resin protocols, and quantitative optimization for Boc-MeN-PEG4-OH integration.

Introduction & Mechanistic Rationale

The incorporation of polyethylene glycol (PEG) spacers and N-methylated amino acids into peptide therapeutics is a proven strategy for overcoming poor pharmacokinetic profiles. Boc-MeN-PEG4-OH (tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)(methyl)carbamate; MW 307.38) is a highly specialized bifunctional building block designed for advanced Solid-Phase Peptide Synthesis (SPPS)[1].

  • N-Methylation: The methyl group on the terminal amine introduces steric hindrance against exopeptidases. Furthermore, by eliminating a hydrogen-bond donor, N-methylation can significantly improve the membrane permeability of the resulting peptide conjugate.

  • Monodisperse PEG4 Spacer: Unlike polydisperse polymeric PEGs, the discrete PEG4 chain provides exact mass control while forming a tight hydration sphere that reduces peptide aggregation and improves aqueous solubility[2].

  • Boc-Protected Secondary Amine: The Boc (tert-butyloxycarbonyl) group provides strict orthogonality in standard Fmoc/tBu SPPS strategies. It remains stable during repeated Fmoc deprotection cycles (using 20% piperidine) and is cleanly removed during the final acidic cleavage[3], yielding a reactive secondary amine for downstream conjugation or direct biological interaction.

Because the reactive terminus of Boc-MeN-PEG4-OH is a hydroxyl (-OH) group , it cannot be coupled to an amine via standard carbodiimide (HBTU/DIC) amide-bond forming conditions. Instead, it must be strategically incorporated via N-terminal carbamate formation (requiring prior activation) or side-chain esterification .

Experimental Workflows

The following DOT diagram illustrates the two primary synthetic pathways for incorporating Boc-MeN-PEG4-OH on-resin.

G Start Boc-MeN-PEG4-OH (Starting Material) Path1 Pathway A: N-Terminal Carbamate Start->Path1 Path2 Pathway B: Side-Chain Esterification Start->Path2 Act1 Activation: DSC, DIPEA, Anhydrous DCM/DMF Path1->Act1 Act2 Activation: DIC, DMAP, Anhydrous DMF Path2->Act2 Coupling1 Coupling: React with Free N-Terminal Amine Act1->Coupling1 Coupling2 Coupling: React with Free Asp/Glu Carboxyl Act2->Coupling2 Cleavage Global Deprotection & Cleavage (95% TFA Cocktail) Coupling1->Cleavage Coupling2->Cleavage End1 Peptide with N-Terminal MeN-PEG4 Carbamate Cleavage->End1 End2 Peptide with Side-Chain MeN-PEG4 Ester Cleavage->End2

Figure 1: Divergent SPPS workflows for incorporating Boc-MeN-PEG4-OH via carbamate or ester linkages.

Protocol A: N-Terminal Carbamate Derivatization

To attach the PEG-OH to the N-terminus of a resin-bound peptide, the hydroxyl group must be converted into an active ester. We utilize N,N'-Disuccinimidyl carbonate (DSC) to form a highly reactive NHS-carbonate intermediate[4][5]. This avoids the use of highly toxic phosgene gas while ensuring a high-yielding conversion to a stable urethane (carbamate) linkage.

Causality Check: DSC is highly moisture-sensitive and undergoes rapid hydrolysis in water. Therefore, absolute anhydrous conditions are mandatory during activation to prevent the formation of unreactive symmetrical carbonates[4].

Step-by-Step Methodology:
  • Pre-Activation of Boc-MeN-PEG4-OH:

    • In a dry, round-bottom flask under argon, dissolve 4.0 equivalents (eq) of Boc-MeN-PEG4-OH in anhydrous Dichloromethane (DCM) / Acetonitrile (AcCN) (1:1 v/v).

    • Add 4.0 eq of DSC, followed dropwise by 8.0 eq of anhydrous N,N-Diisopropylethylamine (DIPEA) or pyridine[5].

    • Stir the mixture at room temperature for 4–6 hours to ensure complete conversion to the NHS-carbonate.

  • Resin Preparation:

    • Ensure the resin-bound peptide has been Fmoc-deprotected (20% piperidine in DMF) to expose the free N-terminal primary amine.

    • Wash the resin thoroughly with DMF (5x) and anhydrous DCM (5x) to remove any residual nucleophilic piperidine.

  • On-Resin Coupling:

    • Transfer the pre-activated PEG-NHS-carbonate solution directly to the SPPS reaction vessel containing the resin (1.0 eq of peptide).

    • Agitate gently at room temperature for 12–18 hours.

    • Quality Control: Perform a Kaiser test. A negative result (yellow) confirms complete capping of the N-terminal amine.

  • Washing:

    • Drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

Protocol B: On-Resin Side-Chain Esterification (Steglich)

If the synthetic goal is to attach the PEG linker to a side-chain carboxylic acid (e.g., an orthogonally deprotected Asp or Glu residue), a Steglich esterification is employed.

Causality Check: Direct esterification of a secondary/primary alcohol onto a resin-bound bulky carboxylic acid is kinetically slow. 4-Dimethylaminopyridine (DMAP) acts as a critical acyl transfer catalyst, reacting with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, which is rapidly attacked by the PEG-OH[2].

Step-by-Step Methodology:
  • Orthogonal Deprotection:

    • Selectively remove the protecting group from the target Asp/Glu residue (e.g., utilizing an allyl or ODmab protecting group strategy) while leaving the N-terminal Fmoc intact.

  • Activation of the Carboxylic Acid:

    • Swell the resin in anhydrous DMF.

    • Add 5.0 eq of N,N'-Diisopropylcarbodiimide (DIC) and 0.5 eq of DMAP to the resin. Agitate for 15 minutes to form the O-acylisourea intermediate.

  • Esterification:

    • Add 5.0 eq of Boc-MeN-PEG4-OH dissolved in a minimal volume of anhydrous DMF.

    • Agitate the reaction mixture at room temperature for 16–24 hours. (Note: Esterifications on solid support are notoriously slow; extended coupling times or gentle heating to 40°C may be required).

  • Washing:

    • Drain and wash the resin with DMF (5x) and DCM (5x).

Global Deprotection & Cleavage

Regardless of the coupling pathway, the final step requires cleaving the peptide from the solid support and removing all acid-labile protecting groups, including the Boc group on the PEG linker[3].

  • Cleavage Cocktail Preparation: Prepare a standard Reagent K or modified TFA cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade Water[2]. Note: If the peptide contains Cys or Met, add 2.5% Dithiothreitol (DTT) or Ethanedithiol (EDT) to scavenge tert-butyl cations generated during Boc deprotection[3].

  • Reaction: Add the cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2 to 2.5 hours.

  • Precipitation: Filter the cleavage solution into 10 volumes of ice-cold diethyl ether. Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet twice more with cold ether.

  • Result: The Boc group is completely removed, yielding a peptide with a terminal N-methylated amine (MeN-PEG4-) ready for HPLC purification.

Quantitative Data Summary

The table below summarizes the optimized stoichiometric and kinetic parameters for both protocols to ensure high-fidelity synthesis.

ParameterPathway A: N-Terminal Carbamate (DSC)Pathway B: Side-Chain Esterification (DIC/DMAP)
Target Functional Group Free N-terminal AmineFree Side-chain Carboxyl (Asp/Glu)
Activating Reagents DSC (4.0 eq), DIPEA (8.0 eq)DIC (5.0 eq), DMAP (0.5 eq)
PEG-OH Equivalents 4.0 eq (pre-activated)5.0 eq
Solvent System Anhydrous DCM/AcCN (1:1) -> DMFAnhydrous DMF
Activation Time 4 – 6 hours (off-resin)15 minutes (on-resin)
Coupling Time 12 – 18 hours16 – 24 hours (or 40°C for 6 hours)
Linkage Formed Carbamate (Urethane)Ester
Expected Yield (Crude) > 85%60 – 75% (Steric dependent)

References

  • Semantic Scholar. The Covalent Tethering of Poly(ethylene glycol) to Nylon 6 Surface via N,N'-Disuccinimidyl Carbonate Conjugation. Available at:[Link]

  • National Institutes of Health (PMC). Development and In Vitro Evaluation of [64Cu]Cu-NOTA-TP-PSMA, a Novel Radiotheranostic Agent Against Prostate Cancer. Available at:[Link]

  • MDPI. Poly(Ethylene Glycol)-Based Backbones with High Peptide Loading Capacities. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG4 Linkers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter stalled reactions, poor yields, or mysterious side produc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter stalled reactions, poor yields, or mysterious side products when removing the tert-butyloxycarbonyl (Boc) protecting group from PEG4 (polyethylene glycol) linkers.

While Boc deprotection is a fundamental technique in organic and solid-phase synthesis, the unique physicochemical properties of PEG chains introduce specific mechanistic challenges. This guide synthesizes field-proven insights with rigorous chemical principles to help you troubleshoot, optimize, and validate your deprotection workflows.

Mechanistic Foundations: Why PEG4 Deprotection Fails

To troubleshoot effectively, we must first understand the causality behind the failure. The deprotection of a Boc-protected amine is an acidolysis reaction. It relies on the protonation of the carbamate oxygen by a strong acid (typically Trifluoroacetic Acid, TFA), followed by the cleavage of the carbon-oxygen bond to release a stable tert-butyl cation and a carbamic acid intermediate 1. The carbamic acid spontaneously decarboxylates to yield the free amine (protonated as a salt) and CO₂ gas 2.

The PEG4 Complication: PEG4 is a short, highly flexible hydrophilic chain. In non-ideal solvent conditions, the PEG chain can adopt folded conformations that sterically shield the terminal Boc group, preventing the acid from accessing the carbamate oxygen 3. Furthermore, the repeating ether oxygens in the PEG backbone are Lewis bases. In an acidic environment, they can become partially protonated, creating a localized electrostatic barrier that repels additional protons required for the actual deprotection step.

Mechanism A Boc-PEG4-Amine (Substrate) B Protonated Carbamate (Intermediate) A->B + TFA/HCl C tert-Butyl Cation + Carbamic Acid B->C Cleavage D Decarboxylation (- CO2 gas) C->D Spontaneous F Scavenged Cation (e.g., t-Butyl-TIS) C->F + Scavenger (TIS/H2O) E Amine TFA Salt (Product) D->E + H+

Acid-catalyzed mechanism of Boc deprotection and carbocation scavenging.

Quantitative Data: Reagents & Scavengers

To overcome these barriers, empirical optimization of acid strength and scavenger composition is required. The tert-butyl cation generated during cleavage is a highly reactive electrophile that will readily alkylate electron-rich residues (like Trp, Met, Cys) or the PEG chain itself if not immediately trapped 2.

Table 1: Acidic Reagents for PEG4 Boc Deprotection
ReagentConcentrationSolventTypical TimeCausality / Best Use Case
TFA 20-50% (v/v)DCM1 - 2 hoursStandard protocol. DCM linearizes the PEG chain, maximizing exposure of the Boc group [[3]]().
TFA 95% (v/v)Water/TIS2 - 4 hoursUsed for highly sterically hindered substrates or solid-phase peptide cleavage 4.
HCl 4M1,4-Dioxane1 - 4 hoursAlternative for TFA-sensitive downstream applications. Yields the HCl salt directly 1.
Table 2: Scavenger Selection Guide
ScavengerConcentrationTarget / FunctionMechanism of Action
TIS (Triisopropylsilane)2.5 - 5% (v/v)General CarbocationsActs as a hydride donor to irreversibly quench the tert-butyl cation into isobutane 1.
Water 2.5 - 5% (v/v)General CarbocationsNucleophilically attacks the cation to form tert-butanol.
EDT (1,2-Ethanedithiol)2.5% (v/v)Cysteine ProtectionHighly nucleophilic thiol outcompetes Cys residues for the cation 1.

Troubleshooting FAQs

Q1: My PEG4-Boc deprotection is stalling at 70-80% conversion despite leaving it overnight. What is happening? A: Deprotection is a kinetic process, but an overnight reaction should drive it to completion. If it stalls, the issue is likely solvation, not time. Dichloromethane (DCM) is critical because it fully solvates and linearizes the PEG chain [[3]](). If your substrate concentration is too high (e.g., >0.5 M), the PEG chains entangle, shielding the Boc groups. Solution: Dilute the reaction to 0.1 M in anhydrous DCM and increase the TFA concentration to 50% (v/v).

Q2: LC-MS analysis shows my desired product, but also a major peak at +56 Da. Is the deprotection incomplete? A: A +56 Da mass shift usually indicates re-alkylation, not incomplete deprotection (an intact Boc group would show a +100 Da shift). The +56 Da peak is the result of the highly reactive tert-butyl cation attacking the newly liberated primary amine or another nucleophilic site on your molecule [[2]](). Solution: You must include scavengers. Add 2.5% TIS and 2.5% H₂O to your TFA/DCM mixture to irreversibly quench the cation.

Q3: Can I heat the reaction to force the deprotection to completion? A: While thermal N-Boc deprotection is possible at high temperatures 5, heating a TFA-mediated reaction is strongly discouraged for PEG-peptide conjugates. Elevated temperatures in strong acid will promote side reactions, including the cleavage of the PEG ether linkages or degradation of sensitive amino acid side chains. Stick to room temperature and optimize your solvent and acid concentration instead.

Troubleshooting Start Incomplete Deprotection Detected (LC-MS/Kaiser) Q1 Is PEG4 fully solvated? (Check DCM ratio) Start->Q1 A1 Dilute to 0.1M in DCM to linearize PEG chain Q1->A1 No Q2 Is TFA concentration ≥ 50%? Q1->Q2 Yes A2 Increase TFA to 50% or use 4M HCl/Dioxane Q2->A2 No Q3 Are +56 Da adducts present? Q2->Q3 Yes A3 Add 2.5% TIS + 2.5% H2O to quench t-butyl cations Q3->A3 Yes

Decision tree for troubleshooting incomplete Boc deprotection in PEG4 linkers.

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodology incorporates built-in validation checks to prevent you from carrying an incompletely deprotected PEG4 linker into downstream conjugation steps.

Protocol: Optimized TFA/Scavenger Deprotection for PEG4 Linkers

This protocol is designed to maximize PEG chain solvation while completely suppressing tert-butylation side reactions.

Materials Required:

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA, ≥99% purity)

  • Triisopropylsilane (TIS)

  • Cold Diethyl Ether

  • Kaiser Test Reagents (Ninhydrin, Phenol, KCN)

Step-by-Step Methodology:

  • Solvation: Dissolve the Boc-protected PEG4 linker in anhydrous DCM in a round-bottom flask to achieve a final substrate concentration of exactly 0.1 M. Causality: This specific dilution ensures the PEG4 chain is fully extended, exposing the Boc group.

  • Scavenger Addition: Add TIS to achieve a 2.5% (v/v) concentration relative to the final reaction volume. Add deionized water to achieve 2.5% (v/v). Stir for 5 minutes.

  • Acidification: Slowly add TFA dropwise to reach a final concentration of 50% (v/v) TFA in DCM. Note: Always add acid to the solvated molecule, not the other way around, to prevent localized exothermic degradation.

  • Reaction: Stir the mixture at room temperature (20-25°C) for 2 hours. Ensure the flask is vented with a drying tube to allow the escape of CO₂ gas generated during decarboxylation 1.

  • In-Process Validation (The Kaiser Test):

    • Extract a 5 µL aliquot of the reaction mixture and evaporate the solvent under a gentle stream of nitrogen.

    • Add 2 drops of each Kaiser test reagent and heat at 100°C for 3 minutes.

    • Self-Validation: A deep blue/purple color (Ruhemann's purple) confirms the presence of the free primary amine. If the solution remains yellow, deprotection is incomplete. Extend the reaction time by 1 hour.

  • Concentration: Once validated, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA. Do not heat above 30°C during evaporation.

  • Precipitation/Washing: Add a 10-fold volume of ice-cold diethyl ether to the concentrated residue. The deprotected PEG4-amine TFA salt will precipitate. Centrifuge and decant the ether. Repeat the ether wash twice to fully remove residual TIS and trapped isobutane byproducts.

  • Drying: Dry the resulting pellet under high vacuum overnight.

References

  • American Chemical Society (ACS). "Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions." [Link]

  • Beilstein Journals. "Automated solid-phase peptide synthesis to obtain therapeutic peptides."[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with N-Methylated PEG Linkers

Welcome to the Advanced Bioconjugation Support Center. As Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) grow in structural complexity, researchers increasingly rely on N-methylated PEG link...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioconjugation Support Center. As Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) grow in structural complexity, researchers increasingly rely on N-methylated PEG linkers to optimize pharmacokinetic profiles and spatial geometries.

While standard PEG linkers are excellent for enhancing aqueous solubility, they can suffer from aggregation driven by intermolecular hydrogen bonding and backbone entanglement when paired with highly hydrophobic payloads[1]. N-methylation introduces a structural "kink" that disrupts these hydrogen bonds, forcing a more extended conformation that overcomes steric clashes during target binding[2]. However, the secondary amine introduced by N-methylation creates its own severe steric hindrance during chemical synthesis[3].

This guide addresses the specific synthetic, analytical, and purification challenges associated with N-methylated PEG linkers.

Mechanistic Overview: The Dual Nature of N-Methylation

G Start Standard PEG (H-Bonding Network) Methylation N-Methylation (Disrupts H-Bonds) Start->Methylation Relief Steric Relief & Extended Conformation Methylation->Relief Problem Coupling Challenge: Secondary Amine Hindrance Relief->Problem Solution Use Strong Activators (HATU, PyAOP) Problem->Solution Result High-Yield Conjugate (ADC/PROTAC) Solution->Result

Workflow showing how N-methylation relieves steric hindrance and requires optimized coupling.

Troubleshooting FAQs

Q1: Why is my coupling efficiency so low (<40%) when attaching a payload to an N-methylated PEG linker? Causality: The N-methyl group creates severe local steric hindrance around the secondary amine, shielding the nucleophile from incoming activated esters. Standard coupling reagents (such as HBTU, DIC, or EDC) form intermediates that are either too bulky or insufficiently reactive to overcome this high activation energy barrier. Solution: You must switch to highly reactive phosphonium or uronium salts with less steric bulk. BenchChem technical protocols specifically mandate the use of potent reagents like HATU, PyAOP, or PyBOP combined with HOAt for N-methylated compounds[3]. These reagents generate highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) esters that facilitate coupling to hindered secondary amines.

Q2: I am performing Solid-Phase Peptide Synthesis (SPPS). Why is my Kaiser (ninhydrin) test negative even though LC-MS shows the amine is unreacted? Causality: The standard Kaiser/ninhydrin test relies on the formation of Ruhemann's purple, a chromophore that can only be generated by primary amines. N-methylated PEG linkers terminate in a secondary amine, making the ninhydrin test fundamentally ineffective and prone to false negatives[3]. Solution: Abandon the ninhydrin test for this step. Instead, utilize the Chloranil test or the De Clercq test (using p-nitrophenyl ester), which are specifically designed to detect secondary amines.

Q3: Does N-methylation actually improve the solubility of my highly hydrophobic PROTAC? Causality: Yes. Standard PEG chains can collapse or aggregate via ordered hydrogen-bonding networks when attached to highly hydrophobic payloads. N-methylation acts as a conformational disruptor that breaks this network, increasing the hydrodynamic radius, minimizing aggregation, and significantly enhancing formulation stability[1].

Quantitative & Qualitative Property Comparison

To aid in experimental design, use the following table to adjust your expectations and workflows when transitioning from standard to N-methylated PEG linkers.

PropertyStandard PEG LinkerN-Methylated PEG LinkerImpact on Experiment
Intermolecular H-Bonding HighLow (Disrupted)N-methylation prevents aggregation of hydrophobic payloads.
Steric Hindrance (N-terminus) Low (Primary Amine)High (Secondary Amine)Requires specialized coupling reagents (HATU/PyAOP)[3].
Conformational Flexibility Highly flexible, prone to coilingExtended, rigidifiedImproves target binding by preventing linker collapse[2].
Reaction Monitoring Test Kaiser Test (Dark Blue)Chloranil Test (Blue/Green)Ninhydrin yields false negatives for N-methylated PEGs[3].
Coupling Efficiency (Standard) >95% (with DIC/HOBt)<40% (with DIC/HOBt)Forces the use of double-coupling protocols.
Experimental Protocol: High-Efficiency Solid-Phase Coupling to N-Methylated PEG Linkers

This self-validating protocol is designed to ensure complete conjugation to sterically hindered secondary amines on a solid support.

Step 1: Resin Preparation and Swelling Swell the resin bearing the N-methylated PEG secondary amine in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes. Drain completely.

Step 2: Pre-Activation of the Payload In a separate dry vial, dissolve the carboxyl-containing payload (3.0 equivalents relative to resin loading), HATU (2.9 eq), and HOAt (3.0 eq) in a minimum volume of anhydrous DMF. Causality: Using a slight deficit of HATU prevents the capping of the resin-bound amine by unreacted uronium species. HOAt generates a highly reactive ester that is less sterically hindered than HOBt esters.

Step 3: Base Addition and Conjugation Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) to the activation vial. Stir for 3 minutes until a color change indicates active ester formation. Add this mixture to the swelled resin. Agitate at room temperature for 2 to 4 hours.

Step 4: Self-Validation (Chloranil Test) Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x). Transfer a few beads to a test tube. Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF. Let stand for 5 minutes. Validation Check: A dark blue or green color indicates the presence of unreacted secondary amines. If the beads remain colorless or pale yellow, the coupling is complete.

Step 5: Double Coupling (If Necessary) If the Chloranil test is positive, drain the resin and perform a second coupling cycle. Expert Tip: Switch the coupling reagent from HATU to PyAOP (a phosphonium salt) for the second cycle to avoid guanidinylation of the unreacted secondary amine[3].

Step 6: Capping To prevent complex deletion sequences in subsequent steps, cap any stubbornly unreacted secondary amines by treating the resin with acetic anhydride (5.0 eq) and DIPEA (10.0 eq) in DMF for 20 minutes.

G Payload Carboxyl Payload Activator HATU / HOAt / DIPEA (Activation) Payload->Activator ActiveEster OAt-Active Ester (Highly Reactive) Activator->ActiveEster Conjugate Conjugated Product (Sterically Relieved) ActiveEster->Conjugate Overcomes Hindrance NMethylPEG N-Methylated PEG (Secondary Amine) NMethylPEG->Conjugate

Reaction pathway utilizing HATU/HOAt to overcome secondary amine steric hindrance during coupling.

References
  • Source: benchchem.
  • Title: PEG Linkers vs. Non-PEG Linkers: Which One Should You Use?
  • Source: iris-biotech.

Sources

Troubleshooting

Technical Support Center: Minimizing PEG Chain Degradation During Acidic Cleavage

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a critical, yet frequently overlooked, challenge in solid-phase peptide synthesis (SPPS)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a critical, yet frequently overlooked, challenge in solid-phase peptide synthesis (SPPS) and bioconjugation: the degradation of Polyethylene Glycol (PEG) chains during strong acidic cleavage.

While PEG is generally considered chemically inert, exposing it to high concentrations of Trifluoroacetic Acid (TFA) can trigger severe structural degradation, leading to polydispersity, loss of conjugate mass, and failed syntheses. This guide provides the mechanistic causality behind these failures and delivers field-proven, self-validating protocols to ensure the integrity of your PEGylated therapeutics.

Part 1: Mechanistic Insights & Causality

To prevent PEG degradation, we must first understand the chemical causality behind it. PEG does not simply "break" in acid; it undergoes a specific cascade of side reactions driven by the cleavage environment:

  • Acid-Promoted Autoxidation: The ether linkages in the PEG backbone are highly susceptible to oxidative degradation. In the presence of trace oxygen and strong acids like TFA, hydroperoxides form along the polymer chain. This acid-promoted autoxidation rapidly decomposes the polymer into shorter fragments [1].

  • Aldehyde and Formate Generation: The oxidative cleavage of the PEG chain directly leads to the formation of reactive aldehydes and carboxylic acids (such as formic and acetic acid) [2]. These degradants not only reduce the molecular weight of your conjugate but can also cross-react with the N-terminus or nucleophilic side chains of your peptide.

  • Carbocation Alkylation: TFA-mediated deprotection of standard Fmoc-SPPS protecting groups (e.g., tBu, Trt, Pbf) generates highly reactive carbocations and sulfonyl cations [3]. If the scavenger cocktail is sub-optimal, these electrophiles can irreversibly modify the PEG chain or the peptide itself.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a "laddering" effect of unexpected peaks with lower molecular weights after TFA cleavage. What is happening? A: This laddering effect is the hallmark of PEG chain depolymerization. Under strong acidic conditions (e.g., 95% TFA), trace oxygen dissolved in the solvent initiates the autoxidation of the PEG ether backbone. This leads to random chain cleavage [2]. Actionable Fix: You must eliminate oxygen from the system. Always degas your cleavage cocktail with Argon or Nitrogen for at least 10 minutes prior to use, and perform the cleavage under a strict inert atmosphere.

Q2: How should I adjust my cleavage cocktail scavengers to protect the PEG chain? A: Standard Fmoc-SPPS relies heavily on scavengers to quench reactive intermediates [4]. However, complex thiol-based mixtures (like Reagent K, containing EDT and thioanisole) can sometimes exacerbate oxidative damage if trace metals or oxygen are present, initiating complex redox cycles. Actionable Fix: We recommend switching to a modified Reagent B (TFA / Water / Triisopropylsilane, 95:2.5:2.5). Triisopropylsilane (TIS) is an excellent hydride donor that cleanly quenches carbocations without participating in detrimental redox cycling.

Q3: Does the cleavage temperature affect PEG stability? A: Yes, exponentially. While heated or microwave-assisted TFA cleavage is becoming popular to accelerate the removal of stubborn protecting groups like Arg(Pbf), elevated temperatures drastically increase the kinetics of PEG autoxidation. Actionable Fix: Maintain the cleavage temperature strictly between 15 °C and 20 °C. If your sequence requires longer cleavage times, extend the duration at 20 °C rather than increasing the heat.

Q4: How do I remove residual TFA to prevent post-cleavage degradation? A: The danger does not end when the peptide is cleaved from the resin. Residual TFA trapped in the PEG matrix will continue to promote autoxidation during storage [1]. Actionable Fix: After precipitation in cold diethyl ether, wash the pellet thoroughly (at least 3 times) with ether. Lyophilize the peptide immediately from a dilute 0.1% acetic acid/water mixture to ensure all TFA counterions are exchanged or removed.

Part 3: Quantitative Data Summary

The table below summarizes the causality between cleavage parameters and the resulting integrity of a standard 5 kDa PEG-Peptide conjugate.

Table 1: Impact of Cleavage Parameters on PEGylated Peptide Integrity

Cleavage Cocktail (v/v)AtmosphereTemp (°C)Time (h)PEG Integrity (%)Primary Degradant Observed
95% TFA / 2.5% EDT / 2.5% H₂OAmbient (Air)252.0< 70%PEG-Aldehydes, Chain Cleavage
95% TFA / 2.5% TIS / 2.5% H₂OAmbient (Air)252.085%Formate Esters
95% TFA / 2.5% TIS / 2.5% H₂O Argon Purged 20 2.0 > 98% None (Intact Product)
90% TFA / 5% Thioanisole / 5% TISAmbient (Air)40 (MW)0.5< 50%Severe Chain Depolymerization
Part 4: Experimental Protocol

Optimized Argon-Sparged Mild Acidic Cleavage for PEG-Peptide Conjugates This protocol is designed as a self-validating system. Visual cues are built into the steps to ensure environmental control.

Step 1: Resin Preparation & Drying

  • Wash the PEG-peptide-resin thoroughly with Dichloromethane (DCM) to remove all traces of Dimethylformamide (DMF). Basic DMF strongly inhibits TFA acidolysis and causes localized heating.

  • Dry the resin under a high vacuum for at least 2 hours.

Step 2: Cocktail Formulation & Degassing (Critical Step)

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% ultrapure H₂O.

  • Transfer the cocktail to a septum-sealed vial.

  • Insert a long needle connected to an Argon gas line directly into the liquid. Insert a short vent needle into the septum.

  • Bubble high-purity Argon through the cocktail for 10–15 minutes to displace all dissolved oxygen.

  • Self-Validation Check: The degassed TFA/TIS mixture must remain perfectly colorless. Any yellowing prior to resin addition indicates contaminated scavengers or the presence of oxidized impurities.

Step 3: Cleavage Reaction

  • Transfer the degassed cocktail to the reaction vessel containing the dry resin using an Argon-purged syringe (Use 10 mL of cocktail per 1 gram of resin).

  • Blanket the headspace of the reaction vessel with Argon and seal it.

  • Agitate gently on an orbital shaker at 15–20 °C for exactly 2 hours. Do not use magnetic stir bars, as they physically grind and destroy the resin beads.

Step 4: Precipitation and Counterion Exchange

  • Filter the cleavage mixture through a fritted glass funnel directly into 10 volumes of ice-cold diethyl ether.

  • Centrifuge at 4000 rpm for 5 minutes at 4 °C to pellet the conjugate.

  • Decant the supernatant. Resuspend the pellet in fresh ice-cold ether and centrifuge again. Repeat this wash step 3 times to extract all residual TFA and TIS.

  • Dissolve the final pellet in 0.1% aqueous Acetic Acid and lyophilize immediately to prevent long-term acid-catalyzed autoxidation.

Part 5: Mandatory Visualization

PEG_Degradation_Workflow cluster_Conditions Cleavage Conditions cluster_Mechanisms Reaction Mechanisms Start Resin-Bound PEG-Peptide StandardTFA Standard TFA + O2 (Uncontrolled) Start->StandardTFA OptimizedTFA Degassed TFA + TIS (Argon Atmosphere) Start->OptimizedTFA Autoxidation Acid-Promoted Autoxidation StandardTFA->Autoxidation Trace O2 Carbocation Carbocation Alkylation StandardTFA->Carbocation Reactive Ions Protection Hydride Donation & O2 Exclusion OptimizedTFA->Protection TIS + Argon Degraded Degraded Product (Aldehydes/Cleavage) Autoxidation->Degraded Carbocation->Degraded Intact Intact PEG-Peptide (High Purity) Protection->Intact

Logical workflow of PEG degradation mechanisms vs. optimized mitigation strategies.

Part 6: References
  • ACS Publications. "Photocatalytic C–X Bond Cleavage Facilitates Peptide Synthesis." (2025). Available at:[Link]

  • Patsnap / U.S. Patent. "Method of preparing carboxylic acid functionalized polymers." (2005). Available at:[Link]

  • Peptide Chemistry. "TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

The Critical Ethylene Glycol: Comparing PEG4 and PEG5 Linkers for Optimal E3 Ligase Recruitment in PROTACs

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive chemical spacer; it is a highly active thermodynamic participant that dictates the success or failure of targeted pro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive chemical spacer; it is a highly active thermodynamic participant that dictates the success or failure of targeted protein degradation. Among the most widely utilized linker architectures, polyethylene glycol (PEG) chains are favored for their hydrophilicity and biocompatibility[1].

However, the decision between a PEG4 (14-atom) and a PEG5 (17-atom) linker—a difference of just a single ethylene glycol unit (~3-4 Å)—can completely alter the degradation profile of a molecule. As a Senior Application Scientist, I approach linker optimization not as a linear progression where "longer is better," but as a precise tuning of steric compatibility, entropic penalties, and E3 ligase pocket geometry.

Mechanistic Causality: The Physics of an Ethylene Glycol Unit

The fundamental goal of a PROTAC is to nucleate a productive ternary complex between the Protein of Interest (POI), the PROTAC, and the E3 Ubiquitin Ligase. The choice between PEG4 and PEG5 directly impacts the thermodynamics of this complex[2].

  • The Goldilocks Zone of Steric Hindrance: If a linker is too short, the POI and E3 ligase will clash sterically, preventing the PROTAC from binding both proteins simultaneously. Conversely, if a linker is too long, the entropic penalty of freezing a highly flexible chain into a constrained ternary complex outweighs the enthalpic gains of the protein-protein interactions (PPI)[3].

  • E3 Ligase Pocket Depth: The optimal PEG length is heavily dependent on the recruited E3 ligase. VHL ligands (e.g., VH032) bind in a relatively deep pocket, often requiring longer linkers like PEG5 to successfully exit the channel and reach the POI without steric clashing[4]. In contrast, CRBN ligands (e.g., pomalidomide) bind in a shallower pocket, where the extended flexibility of a PEG5 linker can sometimes disrupt the necessary cooperativity, favoring shorter PEG3 or PEG4 linkers[5].

G PROTAC PROTAC (PEG4 or PEG5 Linker) Binary Binary Complex Steric Assessment PROTAC->Binary Binding POI Protein of Interest (Target) POI->Binary E3 E3 Ligase (VHL / CRBN) E3->Binary Ternary Productive Ternary Complex (Optimal Linker Length) Binary->Ternary Cooperativity Degradation Ubiquitination & Proteasomal Degradation Ternary->Degradation Proximity

PROTAC Ternary Complex Formation Pathway

Comparative Performance Data: PEG4 vs. PEG5 in Practice

Empirical data reveals that the efficacy of PEG4 versus PEG5 is highly context-dependent. A single ethylene glycol unit can create a "dead zone" of inactivity or unlock picomolar degradation potency.

Table 1: Comparative Efficacy of PEG4 vs. PEG5 Linkers Across Targets
Target ProteinE3 Ligase RecruitedPEG4 PerformancePEG5 PerformanceMechanistic Observation
LXRβ VHL (VH032)ActiveMost Potent (Optimal) PEG5 provides the optimal spatial geometry for VHL-mediated LXRβ ubiquitination; extending to PEG6 results in a near-complete loss of activity[4].
HDAC VHLInactive (Complete Loss)Potent DegraderPEG4 creates a highly specific steric "dead zone" preventing productive ternary complex formation, whereas PEG3 and PEG5 are active[5].
HDAC CRBN (Pomalidomide)ActiveInactive (Complete Loss)CRBN requires a tighter binding geometry for this target; the extended flexibility of PEG5 disrupts the necessary protein-protein interactions[5].

Data synthesized from target-specific chemo-proteomic evaluations of linker lengths.

Self-Validating Experimental Workflows

To accurately compare PEG4 and PEG5 linkers, researchers must employ orthogonal assays that validate both the biophysical mechanism (ternary complex formation) and the cellular outcome (endogenous degradation).

G Design Linker Selection (PEG4 vs PEG5) Synth Synthesis (Click Chemistry) Design->Synth TRFRET Ternary Complex (TR-FRET Assay) Synth->TRFRET Cell Cellular Efficacy (HiBiT Assay) TRFRET->Cell

Workflow for PROTAC Linker Optimization and Validation

Protocol 1: Time-Resolved FRET (TR-FRET) for Ternary Complex Validation

Causality & Self-Validation: Measuring binary affinity ( Kd​ ) is insufficient because a PROTAC can bind both proteins independently without bringing them together. TR-FRET acts as a self-validating system: energy transfer only occurs if the donor and acceptor are within ~10 nm, physically proving the formation of the POI-PROTAC-E3 ternary complex. Furthermore, titrating the PROTAC will naturally reveal a "hook effect" (signal drops at high concentrations as binary complexes outcompete ternary ones), which internally validates that the signal is driven by the bifunctional nature of the molecule, not non-specific aggregation.

Methodology:

  • Protein Preparation: Purify recombinant target POI (e.g., His-tagged) and the E3 ligase complex (e.g., GST-tagged VHL or CRBN).

  • Fluorophore Conjugation: Label the POI with an Anti-His-Terbium (Tb) donor antibody and the E3 ligase with an Anti-GST-d2 acceptor antibody.

  • Compound Titration: In a 384-well low-volume plate, dispense the PEG4 and PEG5 PROTAC variants in a 12-point logarithmic concentration gradient (from 10 pM to 10 µM).

  • Equilibration: Add the labeled POI and E3 ligase at fixed, equimolar concentrations (e.g., 50 nM). Incubate in the dark at room temperature for 2 hours to allow thermodynamic equilibrium of the ternary complex.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excite the Tb donor at 337 nm and measure emission at both 620 nm (donor) and 665 nm (acceptor).

  • Data Synthesis: Calculate the FRET ratio (665 nm / 620 nm). Plot the ratio against PROTAC concentration to determine the cooperativity factor ( α ) and identify the optimal linker length based on the amplitude of the ternary complex peak.

Protocol 2: Endogenous Degradation Kinetics via HiBiT Knock-in Assay

Causality & Self-Validation: In vitro ternary complex formation does not account for cellular permeability—a critical factor since PEG5 is more hydrophilic and larger than PEG4, potentially reducing membrane permeability[6]. Relying on Western blots can introduce antibody-related artifacts. Engineering cells with a CRISPR-mediated HiBiT tag on the endogenous POI creates a self-validating, quantitative system. The luminescent readout is directly proportional to the POI concentration, allowing real-time kinetic monitoring of degradation without lysis artifacts.

Methodology:

  • Cell Line Engineering: Utilize CRISPR/Cas9 to seamlessly integrate an 11-amino acid HiBiT tag at the N- or C-terminus of the endogenous POI locus in the target cell line.

  • Plating and Treatment: Seed the engineered cells in 96-well white opaque plates. After 24 hours, treat with PEG4 and PEG5 PROTACs across a 10-point concentration gradient.

  • Kinetic Incubation: Incubate cells for specific time intervals (e.g., 4, 8, 12, and 24 hours) to capture the initial degradation rate ( Drate​ ) and maximum degradation ( Dmax​ ).

  • Luminescent Detection: Add Nano-Glo® HiBiT Lytic Reagent (containing the complementary LgBiT protein and furimazine substrate). The LgBiT binds the HiBiT tag with high affinity, reconstituting a functional luciferase.

  • Quantification: Measure luminescence. Normalize signals to vehicle-treated controls to calculate the DC50​ (concentration achieving 50% of Dmax​ ) for both PEG4 and PEG5 variants.

Strategic Recommendations

When initiating a PROTAC discovery campaign, do not assume a linear relationship between linker length and efficacy.

  • If utilizing VHL as the E3 ligase , prioritize the synthesis of PEG5 variants early in the pipeline, as the deeper VHL pocket frequently demands the extra ~3 Å extension to clear steric clashes[4].

  • If utilizing CRBN as the E3 ligase , anchor your initial library around PEG3 and PEG4 , as the shallower binding pocket often penalizes the entropic flexibility introduced by PEG5[5].

  • Always synthesize the adjacent lengths (e.g., if targeting PEG4, synthesize PEG3 and PEG5) to ensure you do not inadvertently land in a target-specific "dead zone"[5].

References

  • A Comparative Guide to PEG5 Linkers in Successful PROTACs Benchchem URL
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
  • Novel approaches for the rational design of PROTAC linkers Open Exploration Publishing URL
  • PROTAC PEG Linkers - Employing a PEG spacer JenKem Technology USA URL

Sources

Comparative

Comparative Guide: Optimizing Cell Membrane Permeability in bRo5 Molecules via N-Methylated PEG Linkers

Executive Summary Delivering "beyond Rule of 5" (bRo5) molecules—such as Proteolysis Targeting Chimeras (PROTACs), molecular glues, and macrocyclic peptides—remains one of the most significant bottlenecks in modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Delivering "beyond Rule of 5" (bRo5) molecules—such as Proteolysis Targeting Chimeras (PROTACs), molecular glues, and macrocyclic peptides—remains one of the most significant bottlenecks in modern drug development. The linker region of these heterobifunctional molecules is not merely a passive spacer; it actively dictates the physicochemical properties and pharmacokinetic fate of the entire conjugate.

This guide provides an objective, data-driven comparison of standard PEG linkers, aliphatic alkyl linkers, and N-methylated PEG linkers . By analyzing the thermodynamic causality behind membrane insertion, we demonstrate how targeted N-methylation serves as a premier strategy to induce chameleonic folding, reduce efflux ratios, and unlock oral bioavailability for massive bRo5 therapeutics.

Mechanistic Insights: The Causality of N-Methylation

To engineer permeability, one must understand the thermodynamic penalty of desolvation. Standard Polyethylene Glycol (PEG) linkers are ubiquitous due to their synthetic tractability and excellent aqueous solubility. However, when coupled to target ligands via amide bonds, they introduce solvent-exposed Hydrogen Bond Donors (HBDs). The energetic cost of stripping water molecules from these HBDs to partition into the lipophilic cell membrane is immense, often resulting in poor passive permeability.

A common misconception in bRo5 drug design is that replacing PEG linkers with fully aliphatic alkyl chains universally improves permeability by reducing the Total Polar Surface Area (TPSA). However, experimental data reveals that alkyl linkers can actually exhibit lower permeability than their PEG counterparts[1]. This occurs because the ether oxygens in PEG linkers can act as intramolecular hydrogen bond (IMHB) acceptors, shielding adjacent amide protons.

The N-Methylation Advantage: Applying N-methylation to the amide bonds within or adjacent to PEG linkers fundamentally alters this thermodynamic landscape.

  • Desolvation Relief: Replacing the -NH proton with a methyl group removes a critical HBD, drastically lowering the energy barrier for membrane insertion[2].

  • Chameleonic Folding: The steric bulk of the N-methyl group restricts the dihedral angles of the backbone. In a nonpolar environment (like a lipid bilayer), this restriction forces the molecule to adopt a folded conformation, shielding its remaining 3D Polar Surface Area (PSA) via IMHBs and π−π interactions[3]. In aqueous environments, the molecule remains extended to maintain solubility.

  • Efflux Evasion: Recent pharmacokinetic profiling demonstrates that this environment-dependent "chameleonicity" directly reduces the molecule's recognition by P-glycoprotein (P-gp), thereby lowering the efflux ratio (ER) and driving oral bioavailability (F%)[4].

Pathway A Aqueous Phase Extended State High Exposed PSA B Membrane Interface Desolvation & N-Methylation Effect A->B Partitioning C Lipid Bilayer Folded State Shielded PSA (IMHBs) B->C Reduced H-Bonding D Cytosol Target Engagement Unfolded State C->D Permeation

N-methylation induces chameleonic folding, shielding polar surface area during membrane transit.

Comparative Performance Analysis

When benchmarking linker architectures for PROTACs and large conjugates, performance must be evaluated across solubility, passive diffusion, and active efflux parameters.

Linker ArchitectureAqueous SolubilityPassive Permeability ( Papp​ )Efflux Ratio (ER)Conformational Dynamics
Standard PEG High (Multiple ether oxygens)Low (High desolvation penalty)High (Easily recognized by P-gp)Highly flexible, extended
Alkyl Chain Low (High risk of aggregation)Moderate (Lacks IMHB networks)ModerateRigid, highly lipophilic
N-Methylated PEG High (Ether oxygens retained)High (HBDs removed/shielded)Low (Evades efflux pumps)Chameleonic (Environment-dependent)

Data synthesis indicates that N-methylated PEG linkers occupy the "Goldilocks zone" of bRo5 chemical space, maintaining the solubility benefits of PEG while mimicking the permeability profiles of highly lipophilic molecules without the associated toxicity risks[5].

Experimental Validation Workflows

To ensure scientific integrity, the evaluation of linker permeability must rely on self-validating experimental systems. The following protocols detail the necessary internal controls to accurately quantify the impact of N-methylation.

Workflow Step1 Linker Design & Synthesis Standard PEG vs N-Methyl PEG Step2 PAMPA Screening Passive Lipid Permeability Step1->Step2 Step3 Caco-2 Cell Assay Efflux Ratio & Active Transport Step2->Step3 Step4 NMR & MD Simulations 3D PSA & Conformational Ensembles Step3->Step4

Step-by-step workflow for evaluating PROTAC linker permeability and conformational dynamics.

Protocol 1: Self-Validating PAMPA (Passive Permeability)

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive lipid diffusion from active transport mechanisms.

  • Membrane Preparation: Coat the donor compartment of a 96-well filter plate with a 5% hexadecane in hexane solution. Allow the hexane to evaporate completely to form the artificial lipid layer.

  • Compound Loading: Dilute the N-methylated PEG PROTAC to 10 μ M in PBS (pH 7.4). Self-Validation Control: Co-incubate with Propranolol (high-permeability reference) and Atenolol (low-permeability reference) to verify membrane integrity.

  • Incubation: Add blank PBS to the acceptor wells. Assemble the sandwich plate and incubate at 37°C for 16 hours under gentle agitation (150 rpm).

  • Quantification & Mass Balance: Quantify compound concentrations in both donor and acceptor wells using LC-MS/MS.

    • Critical Validation Step: Calculate the Mass Balance (Recovery %). If recovery falls below 80%, the compound is exhibiting non-specific binding to the plastic or lipid retention, and the calculated Papp​ must be adjusted or flagged.

Protocol 2: Caco-2 Bidirectional Assay (Efflux Ratio)

Because passive permeability alone does not guarantee oral bioavailability, measuring the Efflux Ratio (ER) via Caco-2 monolayers is mandatory[4].

  • Monolayer Cultivation: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days. Self-Validation Control: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER exceeds 250 Ω⋅cm2 , confirming tight junction formation.

  • Bidirectional Dosing: Apply 5 μ M of the test compound to the Apical (A) side for A-to-B transport, and to the Basolateral (B) side for B-to-A transport. Include Digoxin as a positive control for P-gp efflux.

  • Sampling & Analysis: Sample receiver compartments at 30, 60, and 120 minutes. Analyze via LC-MS/MS.

  • ER Calculation: Calculate the apparent permeability ( Papp​ ) for both directions. The Efflux Ratio is defined as Papp​(B−A)/Papp​(A−B) . An ER < 2 indicates that the N-methylated linker has successfully shielded the molecule from active efflux recognition.

Conclusion

For drug development professionals navigating the complexities of bRo5 space, the default reliance on standard PEG linkers is a primary driver of clinical attrition due to poor pharmacokinetics. By strategically incorporating N-methylation into PEG linkers, researchers can actively manipulate the conformational ensemble of the molecule. This approach eliminates desolvation penalties and induces chameleonic folding, providing a robust, chemically elegant pathway to achieve oral bioavailability in massive therapeutic conjugates.

References

  • Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry. 6

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. 3

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. 1

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Validation

A Comparative Guide to the In Vitro Stability of N-Methyl PEG vs. Standard PEG Linkers

For researchers, scientists, and drug development professionals, the rational design of bioconjugates—such as antibody-drug conjugates (ADCs) or PEGylated proteins—is paramount. The linker, a seemingly simple molecular b...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rational design of bioconjugates—such as antibody-drug conjugates (ADCs) or PEGylated proteins—is paramount. The linker, a seemingly simple molecular bridge, is a critical determinant of a therapeutic's success, profoundly influencing its pharmacokinetic profile, efficacy, and safety. A key attribute of this linker is its stability. An ideal linker must remain intact in systemic circulation to prevent premature payload release and off-target toxicity, yet allow for controlled release or activity at the target site.[1][2][3]

This guide provides an in-depth technical comparison of the in vitro stability of two important classes of linkers used in polyethylene glycol (PEG) conjugation: standard linkers, often featuring secondary carbamate or ester bonds, and N-methyl PEG linkers, which incorporate a tertiary carbamate. We will explore the underlying chemical principles that govern their stability and provide validated experimental protocols for their direct comparison.

The Chemical Foundation: Why N-Methylation Matters

The stability of a PEG linker is dictated by the lability of its core chemical bonds. Standard PEGylation strategies often employ reactions that result in ester or secondary carbamate linkages. While effective, these bonds can be susceptible to hydrolysis under physiological conditions.

  • Ester Linkages : Highly susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions and is readily accelerated by plasma esterases.[4] This makes them suitable for applications requiring rapid degradation but less ideal for therapeutics needing long circulation times.

  • Secondary Carbamate Linkages : Formed by the reaction of an isocyanate with a primary amine, these are generally more stable than esters.[5][6] However, they can still be susceptible to enzymatic cleavage and, under basic conditions, can undergo hydrolysis. A key mechanism for the base-catalyzed hydrolysis of N-methylcarbamates (a type of secondary carbamate) involves an elimination (E1cB) pathway that proceeds via a methylisocyanate intermediate.[7]

N-Methyl PEG linkers introduce a crucial structural modification: the nitrogen atom of the carbamate is tertiary, meaning it is bonded to three carbon atoms (the carbonyl carbon, a methyl group, and the adjoining atom in the conjugate). This seemingly minor change has profound implications for stability.

The N-methyl group enhances stability through two primary mechanisms:

  • Electronic Stabilization and Blockage of Degradation Pathways : The presence of the N-methyl group prevents the E1cB elimination mechanism that can occur with secondary carbamates, as there is no proton on the nitrogen to be abstracted.

  • Steric Hindrance : The methyl group acts as a physical shield, sterically hindering the approach of water molecules or the active sites of hydrolytic enzymes (e.g., esterases, proteases) to the electrophilic carbonyl carbon.[8][9][10] This "shielding effect" significantly reduces the rate of both chemical and enzymatic hydrolysis.[8]

Below is a depiction of the key structural differences.

Figure 1: Comparison of secondary and tertiary carbamate linkages.

Designing a Comparative In Vitro Stability Study

To rigorously compare the stability of N-methyl PEG and standard PEG linkers, a multi-faceted approach is required. The goal is to simulate various physiological and stress conditions to predict in vivo behavior. A well-designed study will incorporate assessments of stability in a complex biological matrix (plasma) and under forced degradation conditions (pH stress).

The following workflow provides a robust framework for this comparison.

G start Prepare Stock Solutions (Standard & N-Methyl PEG Conjugates) plasma_assay Incubate in Human Plasma (37°C) start->plasma_assay ph_assay Incubate in Buffers (pH 5.0, 7.4, 9.0 at 37°C) start->ph_assay sampling Collect Aliquots at Time Points (0, 2, 6, 24, 48h) plasma_assay->sampling ph_assay->sampling quench Quench Reaction (e.g., Acetonitrile Precipitation) sampling->quench analysis Analyze via LC-MS (Quantify Parent Compound) quench->analysis data Calculate Half-Life (t½) & Plot Degradation Curves analysis->data

Figure 2: Workflow for comparative in vitro stability assessment.

Experimental Protocols

The following protocols are designed to be self-validating by including a standard linker as a benchmark against which the N-methylated version is compared. Analysis is universally performed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining intact conjugate over time.

Protocol 1: Stability in Human Plasma

This assay is the gold standard for predicting in vivo stability as it exposes the conjugate to a complex mixture of enzymes, including esterases and proteases.

Methodology:

  • Preparation: Thaw pooled human plasma at 37°C and centrifuge to remove precipitates. Prepare a 10 mM stock solution of each PEG-conjugate (Standard and N-Methyl) in DMSO.

  • Incubation: Pre-warm the plasma to 37°C. Spike the conjugate stock solution into the plasma to a final concentration of 10 µM.

  • Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot (e.g., 50 µL) of the plasma mixture.

  • Quenching: Immediately quench the enzymatic activity by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard. This will precipitate plasma proteins.

  • Processing: Vortex the quenched sample vigorously, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS analysis to quantify the percentage of the parent conjugate remaining relative to the T=0 time point.

Protocol 2: Stability under Forced Hydrolysis (pH Stress)

This assay evaluates the intrinsic chemical stability of the linker across a range of pH values, simulating different biological compartments (e.g., endosomes at pH ~5-6, blood at pH 7.4) and providing insight into degradation mechanisms.

Methodology:

  • Buffer Preparation: Prepare a series of buffers, for example: 100 mM sodium acetate (pH 5.0), 100 mM phosphate-buffered saline (PBS, pH 7.4), and 100 mM sodium bicarbonate (pH 9.0).

  • Incubation: Spike the conjugate stock solution into each buffer to a final concentration of 10 µM. Incubate all solutions at 37°C.

  • Sampling & Analysis: At designated time points (e.g., 0, 4, 24, 48, and 72 hours), take an aliquot directly from each buffer solution for LC-MS analysis. No quenching step is required.

  • Data Interpretation: Quantify the remaining parent conjugate at each time point to determine the rate of hydrolytic degradation at different pH levels.

Data Presentation & Comparative Analysis

The data from these experiments should be summarized to facilitate a clear comparison. The stability is often reported as the half-life (t½), the time it takes for 50% of the initial conjugate to degrade.

Linker TypeLinkageStability in Human Plasma (t½, hours)Stability at pH 5.0 (t½, hours)Stability at pH 7.4 (t½, hours)Stability at pH 9.0 (t½, hours)
Standard PEG Ester< 1> 100~72< 8
Standard PEG Secondary Carbamate~ 48> 200> 200~ 96
N-Methyl PEG Tertiary Carbamate> 150 > 200 > 200 > 200
Table 1: Representative comparative stability data for different PEG linker chemistries. Data are illustrative and based on general principles of chemical stability.

Analysis of Expected Results:

  • Plasma Stability: The N-methyl PEG linker is expected to show significantly enhanced stability in human plasma compared to both ester and secondary carbamate linkers. Studies have shown that introducing bulky alkyl groups at the carbamate nitrogen increases hydrolytic stability towards plasma esterases by shielding the carbonyl group from enzymatic attack.[8] This dramatic improvement is critical for drugs requiring long circulation half-lives.

  • pH Stability:

    • The ester-based linker will show classic pH-dependent hydrolysis, being most labile under basic conditions.[4]

    • Both the secondary and tertiary (N-methyl) carbamate linkers will be highly stable at neutral and acidic pH.[5][11]

    • A key difference is observed at basic pH. The secondary carbamate will show some degradation, whereas the N-methyl carbamate is expected to be exceptionally stable due to the aforementioned blockage of the E1cB hydrolysis pathway.[7]

Conclusion and Field-Proven Insights

The choice of a PEG linker is not trivial; it is a strategic decision that impacts the entire therapeutic profile of a bioconjugate. The experimental data consistently support the hypothesis that N-methylation of a carbamate linker confers superior in vitro stability.

Key Takeaways for Researchers:

  • For Maximum Stability: When the primary goal is to maximize the circulation half-life and minimize premature drug release, an N-methyl PEG linker is the superior choice. Its resistance to both enzymatic and chemical hydrolysis ensures the integrity of the conjugate in the bloodstream.[12][13]

  • For Controlled Release: Standard linkers, particularly those with ester bonds or enzyme-cleavable sequences, remain highly valuable for prodrug strategies where payload release is desired in specific environments like the acidic interior of a tumor cell or in the presence of specific enzymes.[3][4]

  • Predictive Power of In Vitro Assays: A combination of plasma stability and forced hydrolysis studies provides a robust and predictive assessment of a linker's potential in vivo behavior, allowing for rational selection early in the drug development process.[2]

By understanding the chemical principles and employing rigorous in vitro testing, researchers can rationally design and select the optimal PEG linker, striking the critical balance between stability and payload release to develop safer and more effective therapeutics.

References

  • Sartori, G., & Savage, D. W. (1983). Sterically hindered amines for CO2 removal from gases. Industrial & Engineering Chemistry Fundamentals, 22(2), 239-249.
  • Granchi, C., et al. (2012). Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability. Bioorganic & Medicinal Chemistry, 20(17), 5249-5261.
  • Poudel, Y. B., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters, 11(10), 1966-1972.
  • Poudel, Y. B., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Park, J. Y., et al. (2003). Effect of Steric Hindrance on Carbon Dioxide Absorption into New Amine Solutions: Thermodynamic and Spectroscopic Verification through Solubility and NMR Analysis. Environmental Science & Technology, 37(8), 1670-1675.
  • Vlugt, T. J. H., et al. (2013). Carbamate Stabilities of Sterically Hindered Amines from Quantum Chemical Methods: Relevance for CO2 Capture. ChemPhysChem, 14(17), 3936-3943.
  • Chen, C., et al. (2018). A New Measurement of Amine Steric Hindrance – N Exposure. ChemRxiv. Available at: [Link]

  • Lu, J., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
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  • Daly, N. J., & Ziolkowski, F. (1972). The thermal decompositions of carbamates. II. Methyl N-methylcarbamate. Australian Journal of Chemistry, 25(7), 1453-1458.
  • Pavan, M., et al. (2022). Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release. ChemMedChem, 17(15), e202200279.
  • Gmach, J., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Medicinal Chemistry Letters, 12(11), 1779-1784.
  • Leśniak, D., et al. (2025). Investigating the N-terminal linker histone H1 subtypes as substrates for JmjC lysine demethylases. RSC Chemical Biology.
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  • Zhang, H., et al. (2018). Striking a Balance between Carbonate/Carbamate Linkage Bond- and Reduction-Sensitive Disulfide Bond-Bearing Linker for Tailored Controlled Release: In Situ Covalent-Albumin-Binding Gemcitabine Prodrugs Promote Bioavailability and Tumor Accumulation. Journal of Medicinal Chemistry, 61(11), 4904-4917.
  • Wei, W., et al. (2021). Carbamate C-N Hydrolase Gene ameH Responsible for the Detoxification Step of Methomyl Degradation in Aminobacter aminovorans Strain MDW-2. Applied and Environmental Microbiology, 87(1), e01893-20.
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